N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide typically involves the reaction of 2-aminobenzothiazole with a suitable acylating agent. One common method involves the use of 3-cyclohexylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired amide product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
Chemistry: N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s potential as an anti-inflammatory agent has been explored in preclinical studies. Its ability to inhibit specific enzymes and pathways involved in inflammation suggests its potential use in treating inflammatory diseases .
Industry: In the industrial sector, benzothiazole derivatives are used as intermediates in the production of dyes, rubber accelerators, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide
Comparison: N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for specific applications where other benzothiazole derivatives may not be as effective .
Properties
Molecular Formula |
C16H20N2OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C16H20N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18,19) |
InChI Key |
VKUOWKQZYASJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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